2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple methoxy groups and a benzoyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to condensation reactions. For instance, the synthesis may involve the reaction of 3,4-dimethoxybenzoyl chloride with a suitable tetrahydroisoquinoline derivative under controlled conditions . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like potassium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and potassium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core tetrahydroisoquinoline structure but exhibit different functional groups, enhancing their utility in further applications.
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. Additionally, it may influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
Lamellarins: These compounds share a similar core structure and exhibit various biological activities.
Quinolones: These compounds also have a fused ring system and are known for their pharmaceutical applications.
Uniqueness
What sets 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline apart is its specific arrangement of methoxy and benzoyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-29-21-11-10-19(15-22(21)30-2)26(28)27-13-12-18-14-23(31-3)24(32-4)16-20(18)25(27)17-8-6-5-7-9-17/h5-11,14-16,25H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCOGXJZUKGNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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